N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide
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Overview
Description
N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide is an organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with various reagents to introduce the desired functional groups . The reaction conditions often involve the use of solvents like chloroform and reagents such as bromine and iodine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and sodium methoxide . The conditions often involve the use of solvents like chloroform and controlled temperatures to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can produce 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its biological activities.
Industry: Used in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Zolimidine: An antiulcer drug containing the imidazo[1,2-a]pyridine moiety.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide is unique due to its specific functional groups and the combination of the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine moieties.
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H15N5O2/c1-12-5-4-7-15-20-13(11-23(12)15)10-19-18(25)14-9-17(24)22-8-3-2-6-16(22)21-14/h2-9,11H,10H2,1H3,(H,19,25) |
InChI Key |
BOTBQIXFHWFWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CNC(=O)C3=CC(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
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